molecular formula C17H17N5O B4620169 N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide CAS No. 924829-10-7

N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B4620169
CAS No.: 924829-10-7
M. Wt: 307.35 g/mol
InChI Key: BQEYDYYPSDPDLZ-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide, also known as EMPTB, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of tetrazole-based compounds, which have been extensively studied for their potential therapeutic applications. EMPTB has been found to exhibit promising properties as a drug candidate for a variety of diseases.

Scientific Research Applications

Anticancer Activity

Several studies have highlighted the synthesis and evaluation of related benzamide derivatives for their potential anticancer activity. For instance, a study on the synthesis and anticancer evaluation of substituted benzamides showed that these compounds exhibited moderate to excellent activity against different cancer cell lines, outperforming reference drugs in some cases (Ravinaik et al., 2021). Similarly, another study explored the anticancer properties of N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) Benzamide Derivatives, demonstrating promising anticancer activity and highlighting the significance of the benzamide group in therapeutic applications (Tiwari et al., 2017).

Cardiac Electrophysiological Activity

Research on N-substituted imidazolylbenzamides has shown that certain derivatives possess potency in in vitro cardiac assays comparable to known selective class III agents, indicating potential applications in treating cardiac arrhythmias (Morgan et al., 1990).

Antiallergic Agents

N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides have been prepared and evaluated for their antiallergic activity, with some derivatives showing significant potency and potential as clinically useful antiallergic agents (Honma et al., 1983).

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-3-13-6-4-5-12(2)16(13)19-17(23)14-7-9-15(10-8-14)22-11-18-20-21-22/h4-11H,3H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEYDYYPSDPDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)N3C=NN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401200140
Record name N-(2-Ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924829-10-7
Record name N-(2-Ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924829-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Ethyl-6-methylphenyl)-4-(1H-tetrazol-1-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401200140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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